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Compound of Interest

Compound Name: Triacontane, 11,20-didecyl-

Cat. No.: B15372641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Triacontane, 11,20-didecyl-, a complex branched alkane. Due to the limited availability of

directly measured spectra for this specific molecule, this document combines available data

with predicted values based on the well-established spectroscopic characteristics of long-chain

alkanes. This guide is intended to serve as a valuable resource for researchers in compound

identification, characterization, and quality control.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for

Triacontane, 11,20-didecyl- (CAS Number: 55256-09-2; Molecular Formula: C₅₀H₁₀₂;

Molecular Weight: 703.34 g/mol ).

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 0.88 Triplet Terminal methyl protons (-CH₃)

~ 1.26 Multiplet
Methylene protons in the long

chains (-CH₂-)

~ 1.3 - 1.5 Multiplet
Methine protons (-CH-) at the

branch points

Note: The ¹H NMR spectrum of such a large, saturated alkane is expected to show significant

signal overlap, with the vast majority of methylene protons appearing as a broad multiplet

around 1.26 ppm. The terminal methyl groups would appear as a triplet, and the methine

protons at the branching points would likely be obscured by the large methylene signal.

Table 2: ¹³C NMR Spectroscopic Data

A publicly available ¹³C NMR spectrum for Triacontane, 11,20-didecyl- can be accessed

through SpectraBase. The spectrum will exhibit a series of signals corresponding to the

different carbon environments in the molecule. Key expected signals include:

Signals for the terminal methyl carbons.

A cluster of signals for the numerous methylene carbons in the straight-chain portions.

Distinct signals for the methine carbons at the branch points.

Signals for the methylene carbons adjacent to the branch points.

Table 3: Mass Spectrometry Data

Mass spectrometry data for Triacontane, 11,20-didecyl- is available through the NIST Mass

Spectrometry Data Center. The mass spectrum of a long-chain branched alkane is

characterized by:

A molecular ion peak (M⁺) at m/z = 703.
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A series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation

pattern will be complex due to the branched nature of the molecule, with preferential

cleavage at the branch points.

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong

C-H stretching vibrations of

methyl (-CH₃) and methylene

(-CH₂) groups.[1][2]

1470 - 1450 Medium

C-H bending vibrations

(scissoring) of methylene

groups.[1][2]

1375 - 1365 Weak

C-H bending vibrations

(symmetric) of methyl groups.

[1][2]

~ 720 Weak

C-H rocking vibrations of long

methylene chains ((CH₂)n, n ≥

4).[1][2]

Note: The IR spectrum of a long-chain alkane is relatively simple and dominated by the

absorptions of the C-H bonds.[1][2]

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

cited. These protocols are suitable for the analysis of high molecular weight, non-polar

compounds such as Triacontane, 11,20-didecyl-.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation: Approximately 5-10 mg of Triacontane, 11,20-didecyl- is dissolved in

0.5-0.7 mL of a deuterated solvent with a high boiling point and good solubilizing power for

non-polar compounds, such as deuterated chloroform (CDCl₃) or deuterated
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tetrachloroethane (C₂D₂Cl₄). A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to approximately 15 ppm.

A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-

to-noise ratio.

The relaxation delay is set to at least 5 seconds to ensure full relaxation of all protons.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

The spectral width is set to approximately 220 ppm.

A significantly larger number of scans (typically several thousand) are required due to the

low natural abundance of the ¹³C isotope.

A longer relaxation delay (e.g., 2-5 seconds) is employed.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

method for volatile, non-polar compounds, such as gas chromatography (GC-MS) or a direct

insertion probe. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g.,

hexane or dichloromethane).
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Ionization: Electron ionization (EI) is the most common method for alkanes. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

3. Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like Triacontane, 11,20-didecyl-, the sample can

be prepared as a thin film by dissolving it in a volatile solvent, depositing the solution onto a

salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr

pellet can be prepared by grinding a small amount of the sample with dry potassium bromide

and pressing the mixture into a transparent disk.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr

pellet) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is recorded. The instrument measures the interference pattern of the infrared

beam, which is then Fourier-transformed to produce the final spectrum of absorbance or

transmittance versus wavenumber.

Spectral Range: The spectrum is typically scanned over the mid-infrared range, from 4000 to

400 cm⁻¹.

Visualizations
The following diagram illustrates a logical workflow for the spectroscopic analysis and

identification of a large branched alkane like Triacontane, 11,20-didecyl-.
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Caption: Workflow for Spectroscopic Analysis of a Large Branched Alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Triacontane, 11,20-didecyl-: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15372641#spectroscopic-data-for-triacontane-11-20-
didecyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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